molecular formula C21H19BrN4O3S B2722707 6-{[4-(cyclopropylcarbonyl)piperazin-1-yl]sulfonyl}-3-ethyl-1,3-benzothiazol-2(3H)-one CAS No. 1113102-34-3

6-{[4-(cyclopropylcarbonyl)piperazin-1-yl]sulfonyl}-3-ethyl-1,3-benzothiazol-2(3H)-one

Cat. No. B2722707
CAS RN: 1113102-34-3
M. Wt: 487.37
InChI Key: UEOSZYLGXQEXQM-UHFFFAOYSA-N
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Description

6-{[4-(cyclopropylcarbonyl)piperazin-1-yl]sulfonyl}-3-ethyl-1,3-benzothiazol-2(3H)-one is a useful research compound. Its molecular formula is C21H19BrN4O3S and its molecular weight is 487.37. The purity is usually 95%.
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Scientific Research Applications

Antifungal and Immunomodulating Activities

1,4-Benzothiazine azole derivatives, a category to which our compound of interest may be related, have been studied for their in vitro and in vivo antifungal activity. These studies have shown that certain derivatives possess significant antifungal activities, potentially through a combination of direct antifungal effects and immunomodulating activities. This indicates a promising area of research for developing treatments against fungal infections, with a specific focus on enhancing the immune response alongside direct inhibition of fungal growth (Schiaffella & Vecchiarelli, 2001).

Antibacterial Properties

Arylpiperazine derivatives, which include structural elements present in the compound of interest, have reached clinical application stages, mainly for treating depression, psychosis, or anxiety. However, their metabolites, including 1-aryl-piperazines, have shown a variety of effects on serotonin receptor-related effects in humans and animals. This indicates potential antibacterial properties, especially considering the broad pharmacological activities of arylpiperazine derivatives and their metabolites (Caccia, 2007).

properties

IUPAC Name

N-(2-bromophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O3S/c1-25-16-9-8-12(29-3)10-13(16)18-19(25)20(28)26(2)21(24-18)30-11-17(27)23-15-7-5-4-6-14(15)22/h4-10H,11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOSZYLGXQEXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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